Ethyl 3-amino-4-(methylsulfonyl)-5-(methylthio)thiophene-2-carboxylate
Description
Ethyl 3-amino-4-(methylsulfonyl)-5-(methylthio)thiophene-2-carboxylate is a substituted thiophene derivative with a multifunctional structure. Its molecular formula is C${10}$H${13}$NO$4$S$3$, featuring a thiophene ring substituted with:
- A methylsulfonyl group (–SO$2$CH$3$) at position 4,
- A methylthio group (–SCH$_3$) at position 5,
- An amino group (–NH$_2$) at position 3,
- An ethyl carboxylate ester (–COOEt) at position 2.
This compound is primarily utilized as an intermediate in medicinal chemistry for synthesizing bioactive molecules, including thienopyrimidines and heterocyclic sulfonamides .
Properties
IUPAC Name |
ethyl 3-amino-5-methylsulfanyl-4-methylsulfonylthiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4S3/c1-4-14-8(11)6-5(10)7(17(3,12)13)9(15-2)16-6/h4,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXPYNZFAYUQNQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)SC)S(=O)(=O)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20384930 | |
| Record name | ethyl 3-amino-4-(methylsulfonyl)-5-(methylthio)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20384930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
519056-53-2 | |
| Record name | ethyl 3-amino-4-(methylsulfonyl)-5-(methylthio)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20384930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Gewald Reaction for Thiophene Core
The Gewald reaction remains the foundation for synthesizing 2-aminothiophene derivatives. It involves:
Reacting a ketone or aldehyde with thiocarbamide (or similar sulfur-containing nucleophile) under basic conditions.
Typical bases include potassium carbonate or aqueous potassium hydroxide.
Reaction temperature ranges from room temperature to moderate heating (40–50 °C) to optimize yield.
This reaction yields 2-aminothiophenes with substituents at positions 4 and 5, which can be further modified.
Functional Group Introduction
Methylthio group (–SCH3) : Introduced by nucleophilic substitution using methylthiolating agents or via reaction with methyl mercaptan derivatives. This step is often performed after the thiophene ring is formed.
Methylsulfonyl group (–SO2CH3) : Typically introduced by oxidation of the methylthio substituent using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to avoid overoxidation or degradation.
Amino group (–NH2) : Usually present from the Gewald reaction intermediate; however, if needed, can be introduced by nucleophilic substitution or amination reactions on halogenated thiophene intermediates.
Esterification
The carboxylic acid group at position 2 is converted to the ethyl ester by:
Reaction with ethanol in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Alternatively, using coupling agents or acid chlorides followed by ethanolysis.
This step finalizes the synthesis, affording this compound.
Industrial and Scale-Up Considerations
Industrial synthesis optimizes the above steps by:
Employing continuous flow reactors to enhance reaction control and safety.
Using high-throughput screening to identify optimal catalysts, solvents, and reaction parameters.
Implementing advanced purification techniques such as crystallization and chromatography to ensure high purity and yield.
Quantum Chemical and Mechanistic Insights
Advanced studies utilizing density functional theory (DFT) have elucidated the mechanism of thiophene ring formation and subsequent functionalization:
The Gewald reaction proceeds via nucleophilic attack of thiocarbamide on α,β-unsaturated ketones or aldehydes, followed by cyclization.
Oxidation steps for methylthio to methylsulfonyl groups involve controlled electrophilic oxygen transfer to sulfur.
Amination and esterification steps proceed through classical nucleophilic substitution and acid-catalyzed esterification mechanisms, respectively.
These insights facilitate rational design of reaction conditions to maximize selectivity and yield.
Summary Table of Preparation Steps
| Step | Reaction Type | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1. Thiophene ring formation | Gewald reaction | Ketone/aldehyde + thiocarbamide + base (K2CO3) | 2-Aminothiophene scaffold |
| 2. Methylthio introduction | Thiolation | Methylthiolating agents, nucleophilic substitution | 5-Methylthio substitution |
| 3. Methylsulfonyl introduction | Oxidation | H2O2 or peracids | 4-Methylsulfonyl substitution |
| 4. Esterification | Acid-catalyzed esterification | Ethanol + acid catalyst (H2SO4) | Ethyl ester formation at position 2 |
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-4-(methylsulfonyl)-5-(methylthio)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Various nucleophiles depending on the desired substituent
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amino derivatives
Substitution: Substituted thiophenes with various functional groups
Scientific Research Applications
Scientific Research Applications of Ethyl 3-amino-4-(methylsulfonyl)-5-(methylthio)thiophene-2-carboxylate
This compound is a complex organic compound in the thiophene family, characterized by amino, methylsulfonyl, and methylthio groups attached to the thiophene ring, with an ethyl ester group at the 2-position. It has gained attention for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Applications
This compound has several applications in scientific research:
- Chemistry It serves as a building block for synthesizing more complex molecules, especially in developing pharmaceuticals and agrochemicals.
- Biology Derivatives of the compound are studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.
- Medicine There is ongoing research exploring its potential as a therapeutic agent, particularly in treating diseases where thiophene derivatives have shown efficacy.
- Industry It is used in developing advanced materials, including organic semiconductors and conductive polymers.
Chemical Reactions
This compound can undergo different chemical reactions:
- Oxidation The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
- Reduction The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.
The compound has multiple functional groups that allow it to participate in diverse biochemical pathways, potentially modulating cellular processes.
Antimicrobial Properties
Research has indicated that derivatives of thiophene compounds exhibit significant antimicrobial activities. This compound has been tested against various pathogens:
| Pathogen | Activity |
|---|---|
| Staphylococcus aureus | Effective |
| Escherichia coli | Moderate activity |
| Pseudomonas aeruginosa | Moderate activity |
| Candida albicans | Effective |
| Aspergillus niger | Effective |
These findings suggest that this compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
Thiophene derivatives have shown promise in anticancer research. Studies have explored their efficacy against different cancer cell lines:
| Cancer Cell Line | Effectiveness |
|---|---|
| MDA-MB-468 (Breast) | Significant inhibition |
| A498 (Renal) | Moderate inhibition |
| NCI-H226 (Lung) | Significant inhibition |
| CAKI-1 (Kidney) | Moderate inhibition |
The mechanism of action for anticancer activity often involves the modulation of cellular processes and interaction with specific molecular targets such as enzymes and receptors.
Other Biological Activities
Beyond antimicrobial and anticancer properties, this compound has been studied for:
- Anti-inflammatory effects
- Antidepressant properties
- Anticonvulsant activities
These diverse biological activities highlight the compound's potential in pharmaceutical applications.
Case Studies
Antimicrobial Screening : A study evaluated the antimicrobial efficacy of various thiophene derivatives, including this compound. Results showed significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-4-(methylsulfonyl)-5-(methylthio)thiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of multiple functional groups allows it to participate in diverse biochemical pathways, potentially leading to the modulation of cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of thiophene derivatives are highly dependent on substituent groups. Below is a comparative analysis with structurally related compounds:
Physicochemical Properties
- Solubility : Methylsulfonyl and carboxylate groups enhance water solubility compared to purely alkyl-substituted thiophenes.
- Melting Points : Methylsulfonyl derivatives (e.g., 293–294°C for compound 33 in ) have higher melting points than alkylthio analogues due to stronger intermolecular dipole interactions .
Biological Activity
Ethyl 3-amino-4-(methylsulfonyl)-5-(methylthio)thiophene-2-carboxylate is a complex organic compound belonging to the thiophene family, characterized by the presence of amino, methylsulfonyl, and methylthio groups attached to the thiophene ring, along with an ethyl ester group at the 2-position. This compound has garnered attention for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
- Molecular Formula : C11H17NO4S3
- Molecular Weight : 305.45 g/mol
- CAS Number : 519056-53-2
Structure
The structure of this compound includes a five-membered thiophene ring with various functional groups that contribute to its biological activity.
Antimicrobial Properties
Research has indicated that derivatives of thiophene compounds exhibit significant antimicrobial activities. This compound has been tested against various pathogens:
| Pathogen | Activity |
|---|---|
| Staphylococcus aureus | Effective |
| Escherichia coli | Moderate activity |
| Pseudomonas aeruginosa | Moderate activity |
| Candida albicans | Effective |
| Aspergillus niger | Effective |
These findings suggest that this compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
Thiophene derivatives have shown promise in anticancer research. Various studies have explored their efficacy against different cancer cell lines:
| Cancer Cell Line | Effectiveness |
|---|---|
| MDA-MB-468 (Breast) | Significant inhibition |
| A498 (Renal) | Moderate inhibition |
| NCI-H226 (Lung) | Significant inhibition |
| CAKI-1 (Kidney) | Moderate inhibition |
The mechanism of action for anticancer activity often involves the modulation of cellular processes and interaction with specific molecular targets such as enzymes and receptors.
Other Biological Activities
Beyond antimicrobial and anticancer properties, this compound has been studied for:
- Anti-inflammatory effects
- Antidepressant properties
- Anticonvulsant activities
These diverse biological activities highlight the compound's potential in pharmaceutical applications.
The biological effects of this compound are attributed to its ability to interact with various molecular targets. The presence of multiple functional groups allows it to participate in diverse biochemical pathways, potentially leading to modulation of cellular processes. For example, the amino group may facilitate interactions with receptors or enzymes involved in inflammatory responses or cell proliferation.
Case Studies
- Antimicrobial Screening : A study evaluated the antimicrobial efficacy of various thiophene derivatives, including this compound. Results showed significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .
- Cancer Cell Line Studies : Research involving this compound demonstrated its ability to inhibit growth in multiple cancer cell lines, indicating potential as an anticancer therapeutic. The study highlighted its selectivity and potency compared to existing treatments .
Q & A
Basic Questions
Q. What established synthetic routes are available for Ethyl 3-amino-4-(methylsulfonyl)-5-(methylthio)thiophene-2-carboxylate?
- Methodological Answer : A common approach involves esterification of the corresponding carboxylic acid derivative. For example, suspending the acid in absolute ethanol under HCl gas and refluxing for 2 hours, followed by neutralization with sodium carbonate to precipitate the ester . Advanced routes may employ the Sandmeyer reaction to introduce bromo substituents, as demonstrated in the conversion of amino groups to bromo using NaNO₂/H₂SO₄ and CuBr . Thiophosgene can also be used to functionalize the amino group, enabling coupling with sulfonamides for derivatization .
Q. How is the crystal structure of this compound determined, and what insights does it provide?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound is recrystallized (e.g., from petroleum ether) and analyzed using SHELX software for structure refinement. For example, monoclinic crystal systems (space group P2₁/c) have been reported, with planar thiophene rings stabilized by hydrogen bonds (e.g., S–CH₂⋯O interactions at 2.554 Å) . SHELXL97 is typically used for refinement, leveraging high-resolution data to resolve substituent positions and intermolecular interactions .
Q. What spectroscopic techniques confirm the molecular structure and purity?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR identify substituents (e.g., methylsulfonyl at δ ~3.0 ppm for S–CH₃).
- IR : Confirms functional groups (e.g., C=O ester stretch ~1700 cm⁻¹, N–H bend ~1600 cm⁻¹).
- Mass Spectrometry : Validates molecular weight (e.g., exact mass 323.06 g/mol for C₁₀H₁₄NO₇PS derivatives) .
- Elemental Analysis : Ensures purity (>95%) and stoichiometric consistency .
Advanced Research Questions
Q. How can the amino group be functionalized to create bioactive derivatives?
- Methodological Answer : The amino group undergoes nucleophilic reactions:
- Isothiocyanate Formation : React with thiophosgene (Cl₂C=S) in chloroform under reflux to yield isothiocyanate intermediates .
- Sulfonamide Coupling : Mix with sulfadiazines (e.g., sulfaguanidine) in DMF under reflux to form sulfonamide-linked thiophenes, which are recrystallized from dioxane .
- Sandmeyer Reaction : Convert –NH₂ to –Br using NaNO₂/H₂SO₄ and CuBr, enabling further cross-coupling (e.g., Suzuki reactions) .
Q. What role do methylsulfonyl and methylthio groups play in directing regioselectivity during reactions?
- Methodological Answer :
- Methylsulfonyl (SO₂Me) : Strong electron-withdrawing effect deactivates the thiophene ring, directing electrophilic substitution to the electron-rich 5-position.
- Methylthio (SMe) : Electron-donating via resonance stabilizes adjacent positions, favoring nucleophilic attack at the 3-amino site.
- Example: Bromination via Sandmeyer occurs selectively at the 3-position due to the amino group’s directing effect .
Q. How can contradictions in substituent positions from divergent synthesis methods be resolved?
- Methodological Answer :
- SC-XRD : Resolves positional ambiguities (e.g., confirming bromine at C3 vs. C4) .
- 2D NMR (COSY, NOESY) : Maps coupling between protons to assign substituent locations.
- Computational Modeling : DFT calculations (e.g., Gaussian) predict stable conformers and validate experimental data .
Q. What intermolecular interactions stabilize the crystal lattice, and how do they impact physicochemical properties?
- Methodological Answer :
- Hydrogen Bonds : S–CH₂⋯O interactions (2.55 Å) and N–H⋯O bonds enhance lattice stability, increasing melting points and reducing solubility .
- π-Stacking : Planar thiophene rings facilitate stacking, influencing solid-state fluorescence and charge transport properties.
- Van der Waals Forces : Methylsulfonyl and methylthio groups contribute to hydrophobic packing, affecting crystallinity .
Q. What strategies assess this compound’s potential as a pharmaceutical intermediate?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Synthesize derivatives (e.g., sulfonamide or isothiocyanate analogs) and test in vitro against target enzymes (e.g., kinase assays).
- ADMET Profiling : Evaluate solubility (logP ~4 via XlogP), metabolic stability (CYP450 assays), and toxicity (MTT assays) .
- Molecular Docking : Simulate binding to biological targets (e.g., EGFR tyrosine kinase) using AutoDock Vina .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
